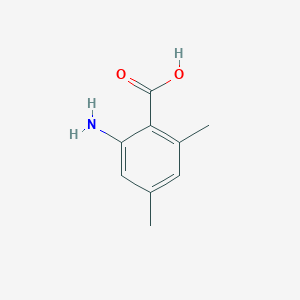

2-Amino-4,6-dimethylbenzoic acid

CAS No.: 90321-33-8

Cat. No.: VC2052804

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90321-33-8 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 2-amino-4,6-dimethylbenzoic acid |

| Standard InChI | InChI=1S/C9H11NO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,10H2,1-2H3,(H,11,12) |

| Standard InChI Key | AQVKFJZUSUMLPL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)N)C(=O)O)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)N)C(=O)O)C |

Introduction

Structural Information and Properties

2-Amino-4,6-dimethylbenzoic acid is characterized by its unique molecular structure featuring an amino group at the 2-position and two methyl groups at the 4 and 6 positions on a benzoic acid framework. This specific arrangement contributes to its distinctive chemical and biological properties.

Basic Chemical Information

The compound has the molecular formula C₉H₁₁NO₂ with a molecular weight of 165.19 g/mol . Its structural identification can be represented through various chemical notations:

The compound's structure includes a carboxylic acid group that gives it acidic properties, while the amino group provides basic character, creating an amphoteric molecule with interesting chemical behavior.

Physical Properties

2-Amino-4,6-dimethylbenzoic acid demonstrates specific physical characteristics that influence its handling and applications. Based on predicted and experimental data, the following properties have been established:

Spectroscopic Properties

The compound has been characterized through various spectroscopic techniques. Of particular note are the predicted collision cross-section values that provide important information for mass spectrometry analysis:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 166.08626 | 134.0 |

| [M+Na]+ | 188.06820 | 145.8 |

| [M+NH4]+ | 183.11280 | 141.7 |

| [M+K]+ | 204.04214 | 141.0 |

| [M-H]- | 164.07170 | 135.7 |

| [M+Na-2H]- | 186.05365 | 139.3 |

| [M]+ | 165.07843 | 136.0 |

| [M]- | 165.07953 | 136.0 |

These collision cross-section values are essential for analytical identification and characterization of the compound in complex mixtures .

Synthesis Methods

Several synthetic routes have been established for the preparation of 2-Amino-4,6-dimethylbenzoic acid, with variations tailored to specific laboratory or industrial requirements.

Standard Synthetic Route

The most common synthesis method involves a two-step process starting from 2,4,6-trimethylbenzoic acid:

-

Nitration: 2,4,6-Trimethylbenzoic acid is treated with nitrating agents (typically concentrated sulfuric acid and nitric acid) to introduce a nitro group at the 2-position.

-

Reduction: The resulting nitro compound is subsequently reduced to form the amino group, yielding 2-Amino-4,6-dimethylbenzoic acid.

Chemical Reactivity

The chemical behavior of 2-Amino-4,6-dimethylbenzoic acid is largely determined by its functional groups and their interactions.

Functional Group Reactivity

2-Amino-4,6-dimethylbenzoic acid contains three key reactive sites:

-

Carboxylic acid group: Undergoes typical carboxylic acid reactions including esterification, amidation, and salt formation.

-

Amino group: Can participate in various reactions including diazotization, acylation, and alkylation.

-

Aromatic ring with methyl substituents: Susceptible to electrophilic aromatic substitution reactions, with the amino group directing substituents to ortho and para positions.

Diazotization Reactions

The primary amino group in 2-Amino-4,6-dimethylbenzoic acid can undergo diazotization to form diazonium salts, which are valuable intermediates for further transformations. A related reaction has been documented with anthranilic acid (2-aminobenzoic acid) to produce 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid . This suggests that 2-Amino-4,6-dimethylbenzoic acid could potentially undergo similar transformations to create azo compounds with various applications in dye chemistry and pharmaceutical synthesis.

Acid-Base Properties

As an amphoteric molecule containing both acidic (carboxylic acid) and basic (amine) functional groups, 2-Amino-4,6-dimethylbenzoic acid can participate in acid-base reactions. The predicted pKa value indicates its acidic strength, which influences its behavior in various pH environments and its potential for salt formation with both acids and bases.

Biological Activities

Research into 2-Amino-4,6-dimethylbenzoic acid and structurally related compounds has revealed several promising biological activities.

Antimicrobial Properties

Studies suggest that 2-Amino-4,6-dimethylbenzoic acid exhibits antimicrobial activity against various pathogens. While specific data for this exact compound is limited, related benzoic acid derivatives have demonstrated effectiveness against common bacteria. The antimicrobial activity is likely related to the compound's ability to disrupt bacterial cell membranes or interfere with critical metabolic pathways.

Anti-inflammatory Activity

2-Amino-4,6-dimethylbenzoic acid has been investigated for potential anti-inflammatory properties. Research suggests that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects. This activity makes it a potential candidate for development as an anti-inflammatory agent.

DNA Cleavage Activity

Related compounds, particularly those with similar functional groups, have been studied for their interaction with DNA. For example, 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid has been investigated for DNA cleavage activity through experimental and DFT studies . This suggests potential applications in cancer research and other fields where DNA-targeting compounds are valuable.

Pharmaceutical Applications

The structural features and biological activities of 2-Amino-4,6-dimethylbenzoic acid make it relevant for various pharmaceutical applications.

Role as a Chemical Building Block

The functional groups present in 2-Amino-4,6-dimethylbenzoic acid allow for diverse chemical modifications, making it valuable as a building block for more complex pharmaceutical compounds. The carboxylic acid group can form esters or amides, while the amino group can undergo various transformations to introduce additional functionality.

Research Applications

Beyond pharmaceutical applications, 2-Amino-4,6-dimethylbenzoic acid has utility in various research fields.

Chemical Research

In chemical research, 2-Amino-4,6-dimethylbenzoic acid serves as a model compound for studying carboxylic acids with amino substituents. Its well-defined structure allows researchers to investigate reaction mechanisms, substituent effects, and other fundamental aspects of organic chemistry.

Material Science

The compound's ability to form various derivatives makes it potentially useful in material science applications. Derivatives could contribute to the development of specialized polymers, dyes, or other functional materials with tailored properties.

Analytical Methods

Various analytical techniques have been employed to characterize 2-Amino-4,6-dimethylbenzoic acid and monitor its presence in chemical reactions.

Spectroscopic Identification

The compound can be identified and characterized using various spectroscopic techniques:

-

Mass Spectrometry: The predicted collision cross-section values (as shown in the table in section 1.3) provide a fingerprint for identification .

-

NMR Spectroscopy: The presence of aromatic protons, methyl groups, and the amino group creates a distinctive NMR profile.

-

IR Spectroscopy: Characteristic absorptions from the carboxylic acid, amino group, and aromatic ring enable identification.

Chromatographic Analysis

Chromatographic techniques, particularly HPLC, are frequently used to monitor reactions involving 2-Amino-4,6-dimethylbenzoic acid. For instance, in the synthesis of related compounds, HPLC was used to monitor reaction progress .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume